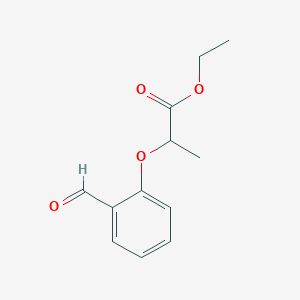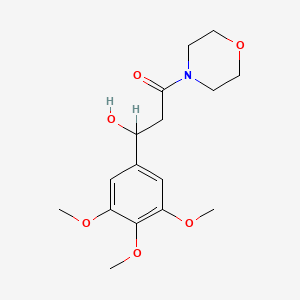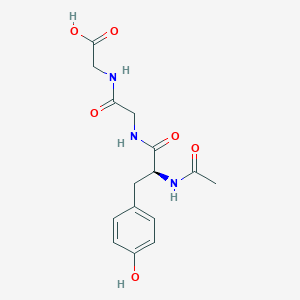
N-acetyl-L-tyrosylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-L-tyrosylglycylglycine is a tripeptide composed of N-acetyl-L-tyrosine, glycine, and glycine. It is a small molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-tyrosylglycylglycine typically involves the stepwise coupling of amino acids. The process begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. This is followed by the coupling of glycine residues to the N-acetyl-L-tyrosine using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is particularly advantageous for producing peptides with high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to obtain the desired peptide.
化学反応の分析
Types of Reactions
N-acetyl-L-tyrosylglycylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino groups of the glycine residues.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Reduced forms of the peptide with altered carbonyl groups.
Substitution: Substituted peptides with modified amino or acetyl groups.
科学的研究の応用
N-acetyl-L-tyrosylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用機序
The mechanism of action of N-acetyl-L-tyrosylglycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The acetyl group and the peptide backbone play crucial roles in its binding affinity and specificity. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
N-acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-acetyl-L-leucine: Investigated for its potential in treating neurodegenerative disorders.
N-acetyl-L-tyrosine: A precursor in the synthesis of N-acetyl-L-tyrosylglycylglycine.
Uniqueness
This compound is unique due to its specific tripeptide structure, which imparts distinct chemical and biological properties. Its combination of acetylated tyrosine and glycine residues allows for versatile applications and interactions that are not observed in simpler peptides or individual amino acids.
特性
CAS番号 |
23506-48-1 |
|---|---|
分子式 |
C15H19N3O6 |
分子量 |
337.33 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H19N3O6/c1-9(19)18-12(6-10-2-4-11(20)5-3-10)15(24)17-7-13(21)16-8-14(22)23/h2-5,12,20H,6-8H2,1H3,(H,16,21)(H,17,24)(H,18,19)(H,22,23)/t12-/m0/s1 |
InChIキー |
OPSLITXOPCRIRO-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
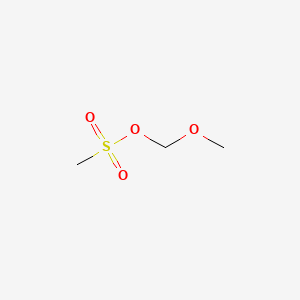
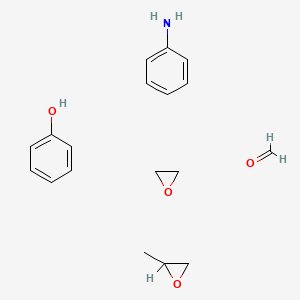
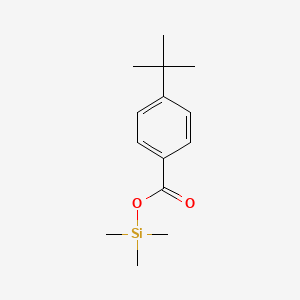



![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
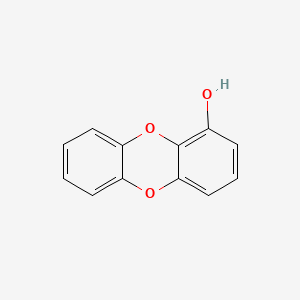

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
